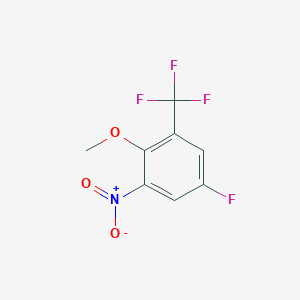
5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene: is an aromatic compound characterized by the presence of fluorine, methoxy, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions One common method starts with the nitration of 5-Fluoro-2-methoxybenzene to introduce the nitro groupThe reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or heat .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzoic acid.
Reduction: 5-Fluoro-2-methoxy-1-amino-3-(trifluoromethyl)benzene.
Substitution: 5-Methoxy-2-methoxy-1-nitro-3-(trifluoromethyl)benzene.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the nitro group can be a precursor for the synthesis of amino derivatives with potential biological activity.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxy-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Methoxy-1-nitro-3-(trifluoromethyl)benzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
5-Fluoro-1-nitro-3-(trifluoromethyl)benzene: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness
5-Fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene is unique due to the combination of its substituents. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methoxy) groups on the benzene ring creates a compound with distinct electronic properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H5F4NO3 |
|---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-1-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4NO3/c1-16-7-5(8(10,11)12)2-4(9)3-6(7)13(14)15/h2-3H,1H3 |
InChI Key |
YNMLHSILWHMYJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



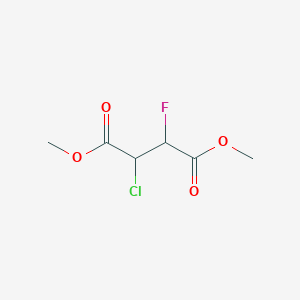
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
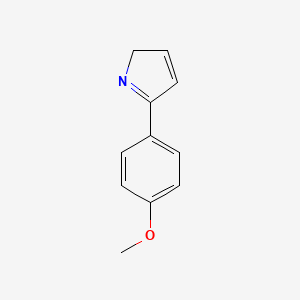

![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)
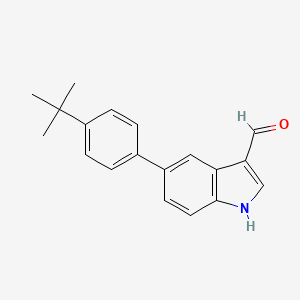
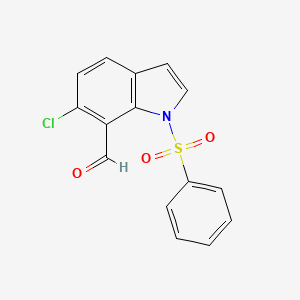

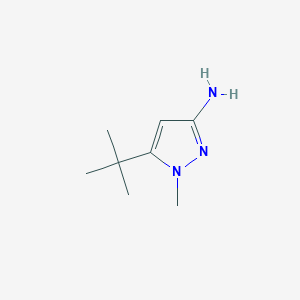
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)
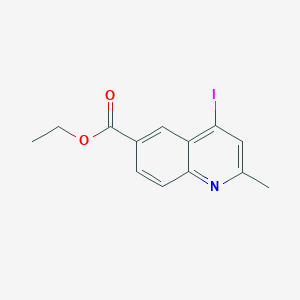
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)

